molecular formula C15H11N5O2 B5423935 2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione

2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B5423935
M. Wt: 293.28 g/mol
InChI Key: AKXZWECXUNDSGV-UHFFFAOYSA-N
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Description

The compound “2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione” is a complex organic molecule that contains several heterocyclic rings, including a triazolopyrimidine ring and an isoindole dione ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazolopyrimidine and isoindole rings. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The triazolopyrimidine ring system is a fused ring structure that contains three nitrogen atoms, while the isoindole ring system contains a five-membered ring fused to a four-membered ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups and heteroatoms within the molecule. For example, the nitrogen atoms in the triazolopyrimidine ring could potentially act as nucleophiles in certain reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially increase its polarity and influence its solubility in different solvents .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. Compounds containing a triazole ring are known to have diverse biological activities, and so this compound could potentially be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2/c1-8-7-9(2)20-14(16-8)17-15(18-20)19-12(21)10-5-3-4-6-11(10)13(19)22/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXZWECXUNDSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)N3C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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